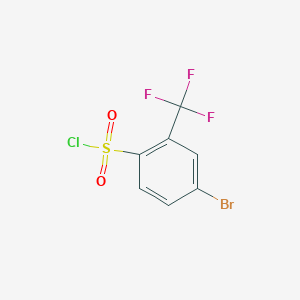

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXYEMZYOMNQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381028 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176225-10-8 | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

CAS Number: 176225-10-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur intermediate, instrumental in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique trifluoromethyl and bromo substitutions on the benzene ring confer specific reactivity and properties, making it a valuable building block for targeted molecular design. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its role in the development of targeted therapeutics, with a focus on its application in the synthesis of carbonic anhydrase inhibitors.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information is critical for its safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 176225-10-8 | [2] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [2] |

| Molecular Weight | 323.51 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 54-58 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Hazard Classifications | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage |

Synthesis and Reactivity

The synthesis of arylsulfonyl chlorides can be broadly approached through two main routes: direct chlorosulfonation of an aromatic ring or a multi-step synthesis commencing from a substituted aniline via a diazonium salt intermediate.[1][3] The latter method often provides greater control over regioselectivity, which is crucial for complex molecules.[1]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a trifluoromethyl-substituted benzenesulfonyl chloride from a corresponding aniline, a common and versatile method.[3]

Reactivity in Sulfonamide Formation

A primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is fundamental to the creation of a wide array of biologically active molecules. The sulfonamide linkage is a key structural motif in numerous therapeutic agents.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is based on the Sandmeyer-type reaction of a diazonium salt.[3]

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(II) chloride (CuCl₂)

-

Glacial acetic acid

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization: 4-Bromo-2-(trifluoromethyl)aniline is dissolved in a mixture of concentrated HCl and glacial acetic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas, and copper(II) chloride is added as a catalyst. The solution is cooled in an ice bath.

-

Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/copper(II) chloride solution. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is poured into ice water, and the product is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Representative Protocol for the Synthesis of a Sulfonamide Derivative

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (as a solvent)

Procedure:

-

Reaction Setup: The amine is dissolved in dichloromethane, and the basic catalyst (e.g., pyridine) is added.

-

Addition of Sulfonyl Chloride: A solution of this compound in dichloromethane is added dropwise to the amine solution at room temperature.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Application in Drug Development: Targeting Carbonic Anhydrases

Benzenesulfonamide derivatives, particularly those bearing trifluoromethyl groups, have been identified as potent and selective inhibitors of carbonic anhydrase (CA) isozymes, specifically CA IX and CA XII.[4] These enzymes are tumor-associated and play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.[4] The inhibition of these enzymes is a promising strategy for anticancer therapy.[4][5]

Signaling Pathway of Carbonic Anhydrase IX in Tumors

The diagram below illustrates the role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and its inhibition by sulfonamide-based drugs.

The overexpression of CA IX in hypoxic tumors leads to the acidification of the extracellular matrix, which promotes tumor invasion and metastasis. Sulfonamide inhibitors, synthesized from precursors like this compound, can selectively target and inhibit CA IX, thereby disrupting this process and offering a potential therapeutic avenue. The trifluoromethyl group often enhances the binding affinity and selectivity of these inhibitors.[4]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of bioactive molecules. Its utility in constructing sulfonamide scaffolds makes it particularly valuable in the development of targeted therapies, such as inhibitors of tumor-associated carbonic anhydrases. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is a halogenated and trifluoromethylated aromatic sulfonyl chloride. Its unique structural features, including the presence of a reactive sulfonyl chloride group, a bromine atom, and an electron-withdrawing trifluoromethyl group, make it a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The strategic placement of the bromo and trifluoromethyl substituents on the benzene ring influences the reactivity of the sulfonyl chloride moiety and provides sites for further molecular elaboration, rendering it a versatile tool in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] The trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can be advantageous in the design of bioactive compounds.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 176225-10-8 | [3] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [3] |

| Molecular Weight | 323.51 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | Data not available for this specific isomer. The isomer 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride has a boiling point of 235-236 °C.[4] | |

| Density | Data not available for this specific isomer. The isomer 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride has a density of 1.865 g/mL at 25 °C.[4] | |

| Solubility | Soluble in many organic solvents.[5][6] Insoluble in water.[5][6] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region, characteristic of a tri-substituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups, and the bromine atom.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the sulfonyl chloride group (S=O stretching) typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the chlorine atom, the SO₂Cl group, and potentially the trifluoromethyl group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in identifying fragments containing this atom.

Synthesis and Purification

Synthesis

A common method for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction. For this compound, the starting material would be 4-bromo-2-(trifluoromethyl)aniline.

Experimental Workflow for Synthesis

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

-

Diazotization: 4-Bromo-2-(trifluoromethyl)aniline is dissolved in a mixture of a suitable acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[7][8]

-

Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a solvent like acetic acid, in the presence of a copper(I) or copper(II) chloride catalyst.[7][8] The reaction mixture is typically stirred at a controlled temperature until the evolution of nitrogen gas ceases.

-

Work-up and Isolation: The reaction mixture is then poured into ice-water, and the crude sulfonyl chloride, which is often a solid or an oil, is isolated.[9]

Purification

Purification of the crude product is essential to remove unreacted starting materials and by-products.

Experimental Workflow for Purification

References

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vapourtec.com [vapourtec.com]

- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, a key building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, particularly within the realm of drug development.

Core Compound Properties

This compound is a trifunctional aromatic compound, making it a versatile reagent in organic synthesis. The presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride moiety on the benzene ring allows for a wide range of chemical transformations.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 323.51 g/mol | [1][2] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1][3] |

| CAS Number | 176225-10-8 | [1] |

| Appearance | Solid, faint yellow crystalline powder | |

| Melting Point | 54-58 °C | |

| Flash Point | >110 °C (>230 °F) | [1] |

| Assay | ≥97% |

Structural Information

| Identifier | String |

| SMILES | FC(F)(F)c1cc(Br)ccc1S(Cl)(=O)=O |

| InChI | 1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11,12)/h1-3H |

| InChI Key | YFXYEMZYOMNQLD-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of arylsulfonyl chlorides can be achieved through several routes. A common and effective method involves the diazotization of a corresponding aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) salt.

Synthetic Pathway Overview

The logical workflow for the synthesis of this compound from the commercially available 4-bromo-2-(trifluoromethyl)aniline is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides via the Sandmeyer reaction.

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.

-

Cool the suspension to -5 °C to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of the Sulfur Dioxide Solution:

-

In a separate flask, dissolve copper(I) chloride in glacial acetic acid.

-

Bubble sulfur dioxide gas through the solution until it is saturated.

-

-

Sulfonylation (Sandmeyer Reaction):

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide/copper(I) chloride solution from step 2 with vigorous stirring. The temperature should be maintained between 25 °C and 30 °C. Foaming may occur and can be controlled by the addition rate and efficient stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a larger beaker containing ice water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or distillation under high vacuum.

-

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the sulfonyl chloride group, which is a strong electrophile. The trifluoromethyl group is a potent electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride.

Key Reactions

The sulfonyl chloride moiety readily reacts with nucleophiles, making this compound a valuable reagent for introducing the 4-bromo-2-(trifluoromethyl)phenylsulfonyl group into other molecules.

Caption: Key reactions of this compound.

These reactions are fundamental in the synthesis of a variety of biologically active molecules and functional materials.

Role in Drug Development

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates. Incorporating a -CF₃ group can improve a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.

-

Lipophilicity: This can improve a drug's ability to cross cell membranes.

-

Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets.

The sulfonamide linkage formed from the reaction of this compound with amines is a common pharmacophore found in numerous approved drugs. The bromine atom on the aromatic ring provides a site for further functionalization, for example, through cross-coupling reactions, allowing for the synthesis of complex molecular architectures.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. The compound will react with water to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

This guide provides a foundational understanding of this compound for professionals in research and development. For further information, consulting the primary literature and safety data sheets is recommended.

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, a key building block in modern medicinal chemistry and agrochemical synthesis. The document details its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the development of bioactive sulfonamides. The strategic incorporation of both a bromine atom and a trifluoromethyl group makes this reagent a versatile tool for creating complex molecular architectures with desirable pharmacological profiles.

Chemical Structure and Properties

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom at the 4-position, a trifluoromethyl group at the 2-position, and a sulfonyl chloride functional group at the 1-position.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the sulfonyl chloride moiety, enhancing its susceptibility to nucleophilic attack.[1] This, combined with the bromine atom which can serve as a handle for further cross-coupling reactions, makes it a valuable intermediate in organic synthesis.[1]

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 176225-10-8 | |

| Molecular Formula | C₇H₃BrClF₃O₂S | [2] |

| Molecular Weight | 323.51 g/mol | |

| Appearance | Solid, faint yellow crystalline powder | [1] |

| Melting Point | 54-58 °C | |

| SMILES | FC(F)(F)c1cc(Br)ccc1S(Cl)(=O)=O | |

| InChI | 1S/C7H3BrClF3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11,12)/h1-3H | |

| ¹H NMR | Data available | [3] |

| ¹³C NMR | Data available | [3] |

| Infrared (IR) Spectrum | Data available | [3] |

| Mass Spectrum (MS) | Data available | [3] |

Synthesis of this compound

Proposed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a similar compound, m-trifluoromethylbenzenesulfonyl chloride, as described in Organic Syntheses.[4]

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline[5]

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Cuprous Chloride (CuCl)

-

Ice

-

Ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

Diazotization:

-

In a beaker equipped with a mechanical stirrer, dissolve 4-Bromo-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the mixture to between -10°C and -5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below -5°C.

-

After the addition is complete, continue stirring the mixture at this temperature for approximately 45 minutes to ensure complete formation of the diazonium salt.

-

-

Preparation of the SO₂/CuCl Solution:

-

In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid with stirring.

-

Add cuprous chloride to this solution. Continue bubbling sulfur dioxide until the suspension changes color, indicating the formation of the catalytic species.

-

-

Sulfonylation:

-

Cool the sulfur dioxide/cuprous chloride solution in an ice bath.

-

Slowly and in portions, add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Foaming will occur, which can be controlled by the addition of a few drops of ether. Maintain the reaction temperature below 30°C.

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of ice-water.

-

Extract the aqueous mixture with a suitable organic solvent such as ether.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acids.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Applications in Drug Discovery and Development

This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[6] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the sulfonamide moiety can act as a key pharmacophore for interacting with biological targets.[7]

While specific drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility lies in the generation of libraries of novel sulfonamide-containing compounds for screening in drug discovery programs. The general reaction to form a sulfonamide is depicted below.

General Experimental Workflow: Synthesis of Sulfonamides

The following workflow illustrates the general procedure for synthesizing a sulfonamide from this compound and a primary or secondary amine.

Caption: General experimental workflow for the synthesis of sulfonamides.

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process starting from a commercially available aniline. The logical flow of this synthesis is outlined in the diagram below.

Caption: Proposed synthesis pathway for this compound.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique substitution pattern allows for the straightforward synthesis of novel sulfonamide derivatives with potentially enhanced biological activity and pharmacokinetic properties. The synthetic route, accessible through standard organic chemistry transformations, and its versatile reactivity ensure its continued importance as a valuable building block for the discovery of new therapeutic agents. Researchers and scientists in drug development can leverage the properties and reactivity of this compound to explore new chemical space and design next-generation therapeutics.

References

- 1. CAS 176225-10-8: 4-Bromo-2-(trifluoromethyl)benzenesulphon… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound(176225-10-8) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-溴-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and reactivity of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride. This compound is a key intermediate in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals. Its utility stems from the presence of the reactive sulfonyl chloride moiety and the unique electronic properties conferred by the bromo and trifluoromethyl substituents.

Physicochemical Properties

This compound is a solid at room temperature. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | 54-58 °C | [1] |

| Molecular Weight | 323.51 g/mol | [1] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1][2] |

| CAS Number | 176225-10-8 | [1][2] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Synthesis of this compound

This compound can be synthesized from the corresponding aniline, 4-bromo-2-(trifluoromethyl)aniline, via a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide (a modification of the Sandmeyer reaction).[3]

Protocol:

-

Diazotization: 4-Bromo-2-(trifluoromethyl)aniline is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid) and acetic acid. The solution is cooled to between -10 °C and -5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[3]

-

Sulfonylation: In a separate vessel, sulfur dioxide is bubbled through glacial acetic acid until saturation. A catalytic amount of cuprous chloride is added.[3]

-

Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/copper chloride solution. The temperature should be controlled and not allowed to rise excessively.

-

Workup: After the reaction is complete, the mixture is poured into ice water. The solid product, this compound, precipitates and is collected by filtration. The crude product should be washed thoroughly with cold water to remove any occluded copper salts and acids.[3]

-

Purification: The product can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis of a Sulfonamide Derivative

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[4]

Protocol:

-

Reaction Setup: this compound (1 equivalent) is dissolved in an inert solvent (e.g., acetonitrile).[5]

-

Amine Addition: The desired primary or secondary amine (1 equivalent) is added to the solution. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.[4]

-

Reaction Conditions: The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography).[5]

-

Workup and Purification: The reaction mixture is worked up to remove the solvent and any excess reagents. The resulting sulfonamide product can be purified by crystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it highly reactive towards nucleophiles such as amines and alcohols.[4] This reactivity is harnessed in the synthesis of a wide array of bioactive molecules. Sulfonamide-containing compounds are known to exhibit a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7]

A significant application of substituted benzenesulfonyl chlorides is in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[8] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[8] For instance, compounds with similar structural motifs are used to synthesize inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors.[9]

Visualizations

Caption: Synthetic workflow for this compound and its subsequent use.

Caption: Simplified c-KIT signaling pathway, a target for kinase inhibitors derived from sulfonyl chlorides.

References

- 1. This compound 97 176225-10-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties for 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No: 176225-10-8). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for determining the solubility of aryl sulfonyl chlorides. Furthermore, a representative synthetic application is outlined to provide context for its utility in research and development.

Core Compound Information

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1] |

| Molecular Weight | 323.51 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 54-58 °C | [2] |

Solubility Data

For research and drug development purposes, experimental determination of solubility in relevant solvent systems is strongly recommended.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a solid organic compound like this compound. These methods can be adapted to specific laboratory conditions and solvent systems.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of a compound's solubility in various solvents, which is useful for solvent screening in crystallization, reaction setup, and formulation development.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Calibrated micropipette or graduated cylinder

-

A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of the compound into a small, dry test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three equal portions (0.25 mL each).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9]

-

Observation: Visually inspect the solution after each mixing step.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Acid-Base Characterization (for aqueous insolubility):

-

If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl to assess for acidic or basic functional groups. Solubility in NaOH suggests an acidic compound, while solubility in HCl indicates a basic compound.[9][10][11]

-

For compounds soluble in 5% NaOH, a further test with 5% NaHCO₃ can differentiate between strong and weak acids.[9][10]

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the extracted sample to a known volume with a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Synthetic Application Workflow

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[8][12] The sulfonyl chloride moiety is highly reactive towards nucleophiles like primary and secondary amines.[8]

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from this compound.

Caption: General workflow for sulfonamide synthesis.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 176225-10-8 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 176225-10-8: 4-Bromo-2-(trifluoromethyl)benzenesulphon… [cymitquimica.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectral data for 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No: 176225-10-8). Due to the limited availability of experimentally derived public data, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 176225-10-8

-

Molecular Formula: C₇H₃BrClF₃O₂S

-

Molecular Weight: 323.51 g/mol

-

Appearance: Solid, faint yellow crystalline powder.[1]

-

Melting Point: 54-58 °C.[2]

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | H-6 |

| ~7.9-8.1 | dd | 1H | H-5 |

| ~7.8-8.0 | d | 1H | H-3 |

Disclaimer: Predicted data is based on computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140-145 | C-SO₂Cl |

| ~135-140 | C-Br |

| ~130-135 (q) | C-CF₃ |

| ~120-130 | Aromatic CH |

| ~120-125 (q) | CF₃ |

Disclaimer: Predicted data is based on computational models and may differ from experimental values. The trifluoromethyl group (CF₃) will appear as a quartet (q) due to C-F coupling.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 1600-1585, 1500-1400 | Medium-Weak | Aromatic C=C stretch |

| 1385-1365 | Strong | Asymmetric SO₂ stretch |

| 1190-1170 | Strong | Symmetric SO₂ stretch |

| 1350-1150 | Strong | C-F stretch |

| 1100-1000 | Strong | C-Br stretch |

| 850-750 | Strong | Out-of-plane C-H bend (aromatic substitution) |

| 600-500 | Medium | S-Cl stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 322/324/326 | Molecular ion peak ([M]⁺) showing a characteristic isotopic pattern for one bromine and one chlorine atom. |

| 287/289 | Fragment from the loss of a chlorine radical (•Cl). |

| 259/261 | Fragment from the loss of the trifluoromethyl radical (•CF₃). |

| 223/225 | Fragment from the loss of the sulfonyl chloride group (•SO₂Cl). |

| 155/157 | Fragment corresponding to the brominated phenyl cation. |

| 99/101 | Fragment corresponding to the sulfonyl chloride cation ([SO₂Cl]⁺).[1] |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in complex and characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[3]

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum and determine coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization and contaminate the instrument.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: A suitable range to include the molecular ion, for example, m/z 50-400.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of bromine and chlorine.

-

Propose structures for the major fragment ions based on logical bond cleavages.

-

Visualizations

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: Handling, Storage, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the handling, storage, and synthetic applications of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride. This versatile reagent is of significant interest to the pharmaceutical and agrochemical industries as a key building block in the synthesis of novel bioactive molecules.[1][2] Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, offers multiple avenues for molecular elaboration.[2]

Physicochemical Properties

This compound is a solid at room temperature.[2] The trifluoromethyl group enhances the compound's lipophilicity and influences its electronic properties, making it a valuable reagent in medicinal chemistry.[2] The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 176225-10-8 | [3] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [3] |

| Molecular Weight | 323.51 g/mol | [3] |

| Appearance | Solid, faint yellow crystalline powder | [2] |

| Melting Point | 54-58 °C | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the compound.

Safety Precautions and Personal Protective Equipment (PPE)

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It is essential to handle it in a well-ventilated fume hood. The following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly closed to prevent exposure to moisture, as sulfonyl chlorides can hydrolyze.[1]

Incompatibilities

Avoid contact with:

-

Water and moisture

-

Strong bases

-

Strong oxidizing agents

Application in Organic Synthesis: A Focus on Kinase Inhibitors

This compound is a valuable building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4]

General Reaction: Sulfonamide Formation

The primary reaction of this compound is the formation of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Caption: General reaction scheme for sulfonamide synthesis.

Context: Kinase Signaling Pathway

Kinase inhibitors act by blocking the activity of specific kinases, thereby interrupting the signaling cascades that lead to cell proliferation and survival. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway and the point of inhibition by a kinase inhibitor.

Caption: Simplified RTK signaling pathway and inhibition.

Experimental Protocols

The following is a general protocol for the synthesis of a sulfonamide using this compound. This can be adapted for the synthesis of various kinase inhibitor intermediates.

Synthesis of a Sulfonamide Intermediate

This protocol details the reaction of this compound with a generic primary amine.

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (as a base)

-

1 M Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Experimental workflow for sulfonamide synthesis.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, trifluoromethyl, and sulfonyl chloride functionalities provides a versatile scaffold for the construction of complex molecular architectures. This document details the most common and effective synthetic route, including a thorough experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the sulfonyl chloride moiety make it an important reagent for the synthesis of sulfonamides and other sulfur-containing compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions.

Synthetic Pathway: The Sandmeyer Reaction

The most prevalent and reliable method for the synthesis of this compound is the Sandmeyer reaction. This well-established transformation involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction to introduce the sulfonyl chloride group.

The overall reaction scheme is as follows:

Caption: Synthetic pathway for this compound.

This two-step, one-pot procedure begins with the conversion of the commercially available 4-Bromo-2-(trifluoromethyl)aniline to its corresponding diazonium salt. The subsequent reaction with sulfur dioxide in the presence of a copper(I) catalyst yields the desired sulfonyl chloride.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound and is expected to provide good yields of the target molecule.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |

| 4-Bromo-2-(trifluoromethyl)aniline | 240.02 | 1.0 | 240.02 | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 75.9 | - |

| Glacial Acetic Acid | 60.05 | - | - | - |

| Sulfur Dioxide (SO₂) | 64.07 | - | - | - |

| Copper(I) Chloride (CuCl) | 98.99 | catalyst | - | - |

| Ice | 18.02 | - | - | - |

| Diethyl ether or Dichloromethane | - | - | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |

Procedure:

Step 1: Diazotization of 4-Bromo-2-(trifluoromethyl)aniline

-

In a suitable reaction vessel, suspend 4-Bromo-2-(trifluoromethyl)aniline (1.0 mol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mol) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction

-

In a separate, large reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid.

-

Add a catalytic amount of copper(I) chloride to the acetic acid/SO₂ solution and cool it to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the acetic acid/SO₂/CuCl mixture with vigorous stirring. Foaming will likely occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large beaker containing crushed ice and water.

-

The crude this compound will precipitate as a solid or oil.

-

Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Toxicity and Corrosivity: this compound is expected to be a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.

-

Sulfur Dioxide: SO₂ is a toxic and corrosive gas. All operations involving sulfur dioxide should be performed in a fume hood.

-

Acids: Concentrated hydrochloric acid and glacial acetic acid are corrosive. Handle with care.

-

Quenching: The neutralization of acidic solutions with sodium bicarbonate will produce carbon dioxide gas, leading to a pressure buildup if not done carefully in an open or vented vessel.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 4-Bromo-2-(trifluoromethyl)aniline is a robust and scalable method. This in-depth guide provides the necessary information for researchers and drug development professionals to successfully synthesize this valuable intermediate. Adherence to the detailed experimental protocol and safety precautions is essential for a safe and efficient synthesis.

Commercial Availability and Synthetic Utility of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key reactions of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 176225-10-8). This versatile reagent is a valuable building block in medicinal chemistry and agrochemical research, primarily utilized for the introduction of the 4-bromo-2-(trifluoromethyl)phenylsulfonyl moiety into organic molecules.

Physicochemical Properties

This compound is a solid with a melting point of 54-58 °C.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 176225-10-8 | [2] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [2] |

| Molecular Weight | 323.51 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 54-58 °C | [1] |

Commercial Availability

This compound is available from several chemical suppliers. While some major suppliers have discontinued this product, it can still be sourced from various vendors specializing in fine chemicals and research compounds. Purity levels are typically around 97%. The following table summarizes the availability from a selection of suppliers.

| Supplier | Product Name | Purity | CAS Number | Notes |

| Parchem | This compound | - | 176225-10-8 | Specialty chemical supplier.[3] |

| Santa Cruz Biotechnology | This compound | - | 176225-10-8 | For research use only.[2] |

| pH Scientific | Benzenesulfonyl chloride, 4-bromo-2-(trifluoromethoxy)- | - | - | Note: This is a related but different compound. |

| Sigma-Aldrich | This compound | 97% | 176225-10-8 | Product is discontinued.[1] |

Synthetic Protocols

The synthesis of this compound is not widely detailed in readily available literature. However, a robust synthetic route can be devised based on established chemical transformations. The most logical pathway involves the synthesis of the precursor 4-bromo-2-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

Diagram: Proposed Synthesis of this compound

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives utilizing 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride. This versatile building block is of significant interest in medicinal chemistry due to the unique combination of a reactive sulfonyl chloride, a bromine atom for further functionalization, and an electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and binding affinity of the final compounds.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a critical step in drug discovery and lead optimization. This compound serves as a valuable starting material, allowing for the introduction of a key pharmacophore that can interact with various biological targets. The trifluoromethyl group often improves the pharmacokinetic profile of drug candidates by increasing lipophilicity and blocking metabolic degradation. These notes detail the synthesis, potential applications, and relevant biological pathways associated with sulfonamides derived from this reagent.

Data Presentation

While specific yield data for reactions involving this compound is not extensively published, the following table summarizes the biological activity of structurally related benzenesulfonamide derivatives, highlighting their potential as enzyme inhibitors.

| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference Compound |

| Halogenated Benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | 0.8 - 38.9 | Acetazolamide |

| Trifluoromethyl-substituted Quinolines with Benzenesulfonamide Moiety | Phosphoinositide 3-kinase (PI3K) | Varies (Good Activity Reported) | Doxorubicin |

| Sulfonamide Derivatives | Akt (Protein Kinase B) | Low µM Range | Staurosporine |

This table represents data for structurally similar compounds to those synthesized from this compound and is intended to be illustrative of potential biological activity.

Experimental Protocols

The following protocols describe the general synthesis of N-substituted-4-bromo-2-(trifluoromethyl)benzenesulfonamides from this compound and a primary or secondary amine. The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-bromo-2-(trifluoromethyl)benzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine (1.1 eq) and dissolve it in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the stirred solution at room temperature.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Visualizations

General Reaction Scheme

Caption: General synthesis of N-substituted sulfonamides.

Experimental Workflow

Caption: Workflow for sulfonamide synthesis and purification.

Potential Applications and Signaling Pathways

Sulfonamides derived from this compound are promising candidates for drug development due to their potential to inhibit key signaling pathways implicated in various diseases.

Anticancer Activity: Many sulfonamide derivatives have been shown to exhibit anticancer properties by targeting enzymes crucial for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt signaling pathway , which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.

Mechanism of Action: Sulfonamides can act as inhibitors of key kinases in this pathway, such as PI3K or Akt itself. By binding to the active site or allosteric sites of these enzymes, they can block the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for the Reaction of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides represents a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. The reaction of 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with primary amines provides a direct route to a diverse range of N-substituted 4-bromo-2-(trifluoromethyl)benzenesulfonamides. These products are of significant interest in drug discovery and development due to the unique combination of the sulfonamide moiety, a bromine atom amenable to further functionalization (e.g., cross-coupling reactions), and a trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1] This document provides detailed application notes and experimental protocols for this important transformation.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base is required to neutralize the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine, triethylamine, or an excess of the primary amine reactant itself.

Applications in Medicinal Chemistry and Drug Discovery

The 4-bromo-2-(trifluoromethyl)benzenesulfonamide scaffold is a versatile platform for the synthesis of novel bioactive molecules. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the exploration of a broad chemical space in the search for new drug candidates. The trifluoromethyl group often imparts favorable pharmacokinetic properties, including increased lipophilicity and resistance to metabolic degradation.

Derivatives of benzenesulfonamides have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific structure-activity relationship (SAR) studies on N-substituted 4-bromo-2-(trifluoromethyl)benzenesulfonamides are not extensively reported in the public domain, the general importance of the sulfonamide pharmacophore suggests that this class of compounds holds significant potential for the development of new therapeutic agents.

Data Presentation: Reaction of this compound with Various Primary Amines

The following table summarizes typical reaction conditions and outcomes for the synthesis of N-substituted 4-bromo-2-(trifluoromethyl)benzenesulfonamides. Please note that yields are representative and may vary based on the specific substrate and experimental conditions.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | Room Temp. | 4-8 | >90 |

| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2-6 | >95 |

| 3 | n-Propylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp. | 3-6 | 85-95 |

| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane (DCM) | Room Temp. | 4-8 | >90 |

| 5 | Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | 4-8 | 80-90 |

Experimental Protocols

General Protocol for the Reaction with Aromatic Amines (e.g., Aniline)

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the amine solution at room temperature over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure N-phenyl-4-bromo-2-(trifluoromethyl)benzenesulfonamide.

General Protocol for the Reaction with Aliphatic Amines (e.g., Benzylamine)

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Anhydrous Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-bromo-2-(trifluoromethyl)benzenesulfonamide.

Mandatory Visualizations

Caption: General reaction mechanism for the synthesis of N-substituted sulfonamides.

Caption: General experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides from 4-Bromo-2-(trifluoromethyl)benzenesulfonyl Chloride and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract